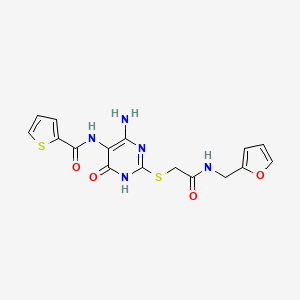

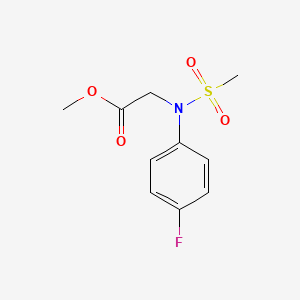

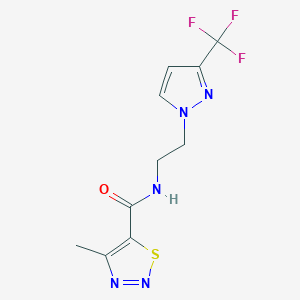

![molecular formula C24H20N4O4S B3019622 2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide CAS No. 1251670-09-3](/img/structure/B3019622.png)

2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidinone derivatives has been explored as a method to produce compounds with potential anti-HIV-1 activity. In one study, the synthesis involved S-alkylation of 5-alkyl-6-(arylmethyl)-2-thiouracils with 2-bromoacetaldehyde acetals to create S-[bis(alkoxy)ethyl] derivatives. These intermediates were then subjected to an N1 regioselective intramolecular cyclization reaction using trimethylsilyl trifluoromethanesulfonate (TMS triflate) as a catalyst to yield the desired thiazolo[3,2-a]pyrimidinone compounds . Another approach utilized N-aryl-2-chloroacetamides as doubly electrophilic building blocks, which upon reaction, formed thiazolo[3,2-a]pyrimidinone products with the elimination of aniline or 2-aminobenzothiazole as by-products .

Molecular Structure Analysis

The molecular structure of the synthesized thiazolo[3,2-a]pyrimidinone compounds was confirmed through analytical and spectral studies. Single crystal X-ray data on a representative compound provided definitive structural confirmation. These studies are crucial for establishing the identity and purity of the synthesized compounds, which is essential for subsequent biological testing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidinone derivatives are characterized by S-alkylation and intramolecular cyclization. The S-alkylation step extends the molecular framework, while the cyclization step is responsible for the formation of the thiazolo[3,2-a]pyrimidinone ring system. The use of TMS triflate as a catalyst in the cyclization reaction suggests a need for a strong acid to promote the formation of the ring structure . The elimination of aniline or 2-aminobenzothiazole indicates a substitution reaction that facilitates the ring closure in the synthetic route described in the second study .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural features and the nature of their synthesis. The presence of various substituents on the thiazolo[3,2-a]pyrimidinone ring system can influence the lipophilicity, solubility, and overall molecular stability, which in turn can affect their biological activity. The anti-HIV-1 activity of these compounds suggests that they have the necessary properties to interact with biological targets, although specific details on their physical and chemical properties are not provided in the abstracts .

属性

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4S/c1-15-5-3-7-17(11-15)22-25-20(32-26-22)14-27-19-9-10-33-21(19)23(29)28(24(27)30)13-16-6-4-8-18(12-16)31-2/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVUXWAJQCZRDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC(=CC=C5)OC)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

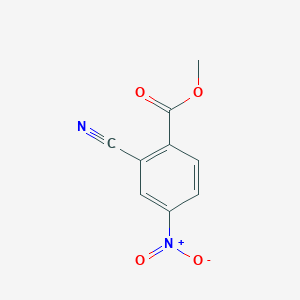

![2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B3019544.png)

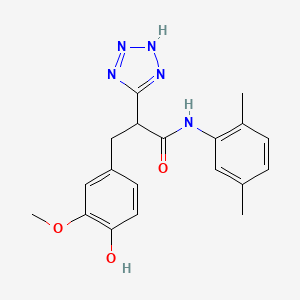

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)

![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)

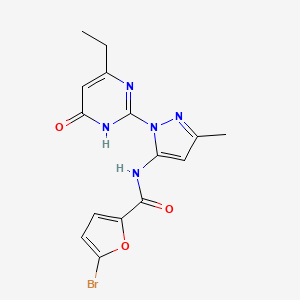

![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)